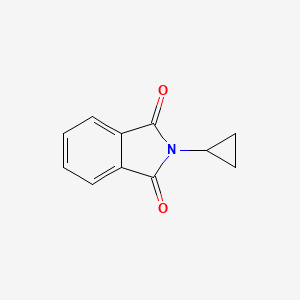

2-Cyclopropylisoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

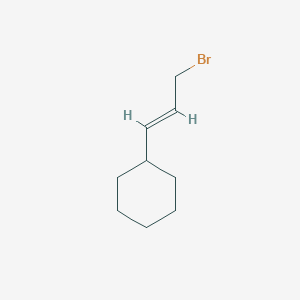

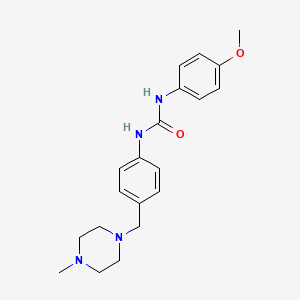

2-Cyclopropylisoindoline-1,3-dione is a chemical compound . It is also known as 2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione .

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . Another method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of 2-Cyclopropylisoindoline-1,3-dione involves a fused heterocyclic ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives have multiple rings, complex and variable structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Cyclopropylisoindoline-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reactions involve various substituted tetraynes and imidazole derivatives .科学的研究の応用

Pharmaceutical Synthesis

Antiseizure Agents: Researchers have synthesized novel phthalimide-based compounds containing this scaffold and evaluated their antiseizure activity using experimental procedures such as MES and subcutaneous PTZ in mice . These findings highlight its potential as a therapeutic agent for epilepsy management.

Conclusion

Understanding the structure–activity relationships and biological properties of 2-Cyclopropylisoindoline-1,3-dione derivatives is crucial for unlocking their full potential as therapeutic agents. Additionally, sustainable and environmentally friendly synthetic approaches remain a priority in this field .

将来の方向性

The future directions for 2-Cyclopropylisoindoline-1,3-dione could involve further exploration of its potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

作用機序

Target of Action

2-Cyclopropylisoindoline-1,3-dione, like other isoindoline-1,3-dione derivatives, has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as motor control, reward, and cognition .

Mode of Action

The compound’s interaction with its target leads to modulation of the dopamine receptor D3 . This modulation can result in changes in neurotransmission, potentially influencing various neurological and psychological processes .

Biochemical Pathways

Given its interaction with dopamine receptors, it’s likely that it affects dopaminergic pathways . These pathways play a key role in the central nervous system, influencing mood, reward, and motor control .

Pharmacokinetics

Similar compounds have been studied for their affinity and pharmacokinetic parameters in silico

Result of Action

The molecular and cellular effects of 2-Cyclopropylisoindoline-1,3-dione’s action are largely dependent on its interaction with its target, the dopamine receptor. By modulating this receptor, the compound can influence neurotransmission and potentially exert effects on mood, cognition, and motor control .

特性

IUPAC Name |

2-cyclopropylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-8-3-1-2-4-9(8)11(14)12(10)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRJPWHUHXMZJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylisoindoline-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)

![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)

![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)